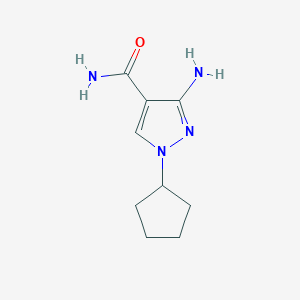
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
“3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” is a chemical compound . It is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H14N4O . The InChI code for this compound is 1S/C9H14N4O/c10-7-5-13 (6-3-1-2-4-6)12-8 (7)9 (11)14/h5-6H,1-4,10H2, (H2,11,14) .
Applications De Recherche Scientifique
Recherche sur le cancer
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: a été exploré pour son potentiel en tant qu'inhibiteur de kinase dans la recherche sur le cancer. Les kinases sont des enzymes qui jouent un rôle essentiel dans la signalisation cellulaire et sont souvent dysrégulées dans les cellules cancéreuses . En inhibant des kinases spécifiques, ce composé peut aider à contrôler la prolifération des cellules cancéreuses et pourrait être un atout précieux dans le développement de nouveaux médicaments anticancéreux.
Chimie médicinale
En chimie médicinale, ce composé sert d'échafaudage polyvalent pour la synthèse de divers dérivés ayant des applications thérapeutiques potentielles. Sa structure permet la fixation de différents groupes fonctionnels, ce qui en fait un outil précieux pour la découverte de médicaments et le développement de nouvelles molécules pharmacologiquement actives .
Agriculture
Les dérivés du composé ont été étudiés pour une utilisation en agriculture, en particulier comme produits agrochimiques. Ils peuvent servir d'intermédiaires dans la synthèse de composés ayant des propriétés herbicides ou insecticides, contribuant ainsi à la protection des cultures et à l'augmentation des rendements .
Applications industrielles
Dans le secteur industriel, This compound et ses dérivés peuvent être utilisés comme intermédiaires dans la synthèse de colorants, de pigments et d'autres matériaux nécessitant des molécules organiques complexes .
Recherche biochimique
Ce composé est également important en recherche biochimique, où il peut être utilisé pour étudier les mécanismes et les interactions enzymatiques. Il peut agir comme substrat ou inhibiteur dans les dosages enzymatiques, contribuant ainsi à élucider les voies biochimiques dans lesquelles ces enzymes sont impliquées .
Chimie analytique
En chimie analytique, les dérivés de ce composé pourraient être utilisés comme étalons ou réactifs dans diverses techniques analytiques. Leurs propriétés chimiques uniques pourraient contribuer au développement de nouvelles méthodes pour la détection et la quantification de substances biologiques ou chimiques .
Science de l'environnement
Le rôle de This compound en science de l'environnement n'est pas directement établi, mais ses dérivés pourraient potentiellement être utilisés dans l'étude des polluants environnementaux. Ils pourraient servir de modèles pour comprendre le comportement des composés organiques azotés dans l'environnement .
Chimie supramoléculaire
Enfin, en chimie supramoléculaire, ce composé pourrait être utilisé pour concevoir de nouveaux ligands capables de former des structures complexes avec des métaux ou d'autres molécules organiques. Ces structures ont des applications potentielles dans la catalyse, la reconnaissance moléculaire et la conception de nouveaux matériaux .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as aminopyrazoles, have been found to provide useful ligands for receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets play crucial roles in various biological processes, including inflammation, cell growth, and bacterial and viral infections .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, some aminopyrazoles can inhibit kinases, which can disrupt cell signaling pathways and potentially lead to the death of cancer cells .
Biochemical Pathways
Aminopyrazoles, in general, can affect various pathways, including those involved in inflammation, cell growth, and bacterial and viral infections .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in certain cell lines .
Analyse Biochimique
Biochemical Properties
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can influence the activity of these proteins, thereby affecting various biochemical pathways . Additionally, this compound can bind to specific receptors on cell surfaces, initiating a cascade of intracellular events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell division and differentiation. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby preventing the phosphorylation of target proteins . This inhibition can result in altered cellular responses, such as changes in gene expression and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant adverse effects . At high doses, it may exhibit toxic effects, such as liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various tissues . The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Propriétés
IUPAC Name |
3-amino-1-cyclopentylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWCJHLJIOTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)
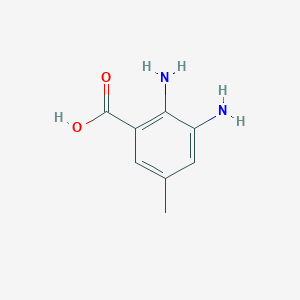
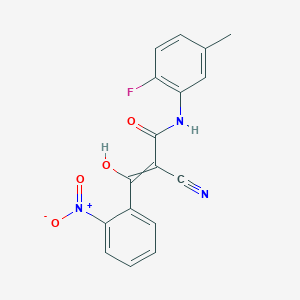
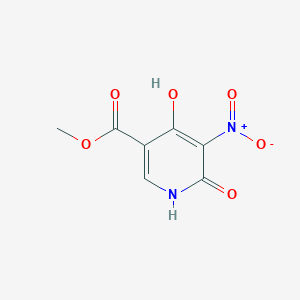
![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)

![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)
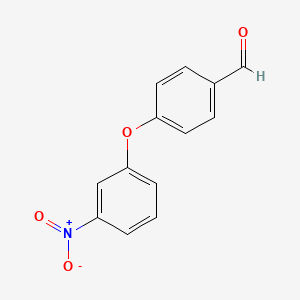
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
